4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline
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Overview
Description
Synthesis Analysis
The synthesis of compounds with trifluoromethyl groups has been explored through various methods. One approach involves the TiCl(4)-mediated formal [3 + 3] cyclocondensation, which yields functionalized salicylates and phenols with high regioselectivity . Another method includes the Wittig methylenation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-ones, leading to the preparation of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, which serve as components for further reactions to produce (trifluoromethyl)benzenes and -pyridines . Additionally, the Williamson ether condensation reaction has been used to synthesize compounds like 2,2-bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluorom
Scientific Research Applications
Chemical Synthesis and Reactivity :
- Wen Zi-qiang (2007) developed a synthesis method for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, showcasing high yield and environmental friendliness, potentially applicable for derivatives of 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline (Wen Zi-qiang, 2007).
- Gong & Kato (2004) described the synthesis of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, which could inform procedures involving 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline (Y. Gong & Katsuya Kato, 2004).
Materials Science and Liquid Crystals :
- Miyajima et al. (1995) explored derivatives of N-(benzylidene)aniline, including those with trifluoromethyl groups, for their potential in stabilizing liquid crystalline states, which might extend to 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline (S. Miyajima, A. Nakazato, Noriko Sakoda, & Takehiko Chiba, 1995).
Spectroscopy and Molecular Analysis :
- Saravanan et al. (2014) conducted a comprehensive spectroscopic investigation on a compound similar to 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline, which may provide insights into the spectroscopic properties of the latter (S. Saravanan, V. Balachandran, & K. Viswanathan, 2014).
Novel Applications in Electro-Optics :
- Suresh et al. (2003) described the synthesis of novel polymers using benzyl ether protected 4-iodophenol with nitrophenylazo aniline for high thermal stability, which could have relevance for derivatives of 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline in electro-optics applications (S. Suresh, R. Gulotty, S. E. Bales, M. Inbasekaran, M. Chartier, C. H. Cummins, & Dennis W. Smith, 2003).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a novel or less-studied compound, some of this information may not be available. It’s always important to refer to peer-reviewed articles or trusted databases for accurate and reliable information.
properties
IUPAC Name |
4-(3-ethoxyphenoxy)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-2-20-11-4-3-5-12(9-11)21-14-7-6-10(19)8-13(14)15(16,17)18/h3-9H,2,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNSQSIHPFJPQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline |
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